molecular formula C7H7NO3S B1631257 Methyl 2-acetylthiazole-4-carboxylate CAS No. 76275-87-1

Methyl 2-acetylthiazole-4-carboxylate

Cat. No. B1631257
CAS RN: 76275-87-1
M. Wt: 185.2 g/mol
InChI Key: NKGHYFIJEUOADI-UHFFFAOYSA-N
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Description

“Methyl 2-acetylthiazole-4-carboxylate” is a chemical compound with the molecular formula C7H7NO3S . It has a molecular weight of 185.2 g/mol.


Synthesis Analysis

While specific synthesis methods for “Methyl 2-acetylthiazole-4-carboxylate” were not found, related compounds such as 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized . Another study discusses the synthesis of thiazolidine derivatives of cysteine, which could potentially be related .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-acetylthiazole-4-carboxylate” were not found, related compounds such as 2-aminothiazoles have been used as starting materials for the synthesis of diverse heterocyclic analogues . Another study discusses the application of indoles in multicomponent reactions .

Scientific Research Applications

Distribution in Biological Organisms

Methyl 2-acetylthiazole-4-carboxylate has been identified in various biological organisms, ranging from eukaryotes to archaebacteria and eubacteria. It was found at levels of 27 to 1100 nmol/g in dry weight of tissue. Given its widespread occurrence and chemical structure, it's proposed to be a previously undescribed coenzyme (White, 1990).

Chemical Transformations

In a study on the reaction of oxiranecarbonitrile with L-cysteine methyl ester, methyl 2-acetylthiazole-4-carboxylate was found as a by-product. This research aids in understanding the stereochemistry of tetrahydrothiazine derivatives (Kopecký et al., 1984).

Antitumor and Antifilarial Properties

Research on 2,4-disubstituted thiazoles and selenazoles included methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, closely related to methyl 2-acetylthiazole-4-carboxylate. These compounds were evaluated for their antitumor and antifilarial activities, revealing significant biological potential (Kumar et al., 1993).

Involvement in Pharmacology

The compound has been part of investigations into the pharmacological properties of thiazole compounds, exploring its potential as a pharmaceutical agent. The studies included examining spasmolytic properties and stimulant effects on the central nervous system (Chance et al., 1946).

Synthesis and Structural Analysis

Research on the synthesis of methyl 2-acetylthiazole-4-carboxylate and similar compounds offers insights into their structural properties, aiding in the development of new pharmaceuticals and chemical agents (Suzuki & Izawa, 1976).

Metabolism in Mammals

Studies on the metabolism of related thiazole compounds in mammalshave provided insights into how these compounds are processed in the body. For example, 2-acetamido-4-chloromethylthiazole is metabolized in rats to various compounds, including 2-acetamidothiazole-4-carboxylic acid, which is chemically similar to methyl 2-acetylthiazole-4-carboxylate (Chatfield & Hunter, 1973).

Role in Metabolic Pathways

In another study, treatment of mice with certain acetyl-Coenzyme A carboxylase inhibitors, which include chemical structures similar to methyl 2-acetylthiazole-4-carboxylate, showed interactions with the peroxisome proliferator-activated receptor alpha pathway, suggesting their potential role in metabolic regulation (Waring et al., 2008).

Corrosion Inhibition

Furthermore, compounds like 2-amino-4-methyl-thiazole have been studied for their potential as corrosion inhibitors for metals, indicating the diverse applications of thiazole derivatives in industrial settings (Yüce et al., 2014).

Flavor Chemistry

Methyl 2-acetylthiazole-4-carboxylate's analog, 2-acetylthiazole, is known for its nutty and popcorn-like aroma and has been studied for its formation pathways in the Maillard reaction, a chemical process relevant to flavor chemistry in food science (Wang et al., 2020).

properties

IUPAC Name

methyl 2-acetyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-4(9)6-8-5(3-12-6)7(10)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGHYFIJEUOADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466476
Record name Methyl 2-acetyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetylthiazole-4-carboxylate

CAS RN

76275-87-1
Record name Methyl 2-acetyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-acetyl-1,3-thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Kopecký, J Šmejkal, I Linhart, V Hanuš, F Tureček - Tetrahedron letters, 1984 - Elsevier
… The title reaction yields (3R,5R) and (3R,5S) isomers of methyl 5-cyanotetrahydro-1,4-2H-thiazine-3-carboxylate, together with methyl 2-acetylthiazole-4-carboxylate as a minor by-…
Number of citations: 7 www.sciencedirect.com
Y Ohashi, H Abe, Y Ito - Agricultural and Biological Chemistry, 1973 - academic.oup.com
… was identical with an authentic sample of methyl 2acetylthiazole-4-carboxylate (VI) which was recrystallized from benzene-pet roleum ether. …
Number of citations: 8 academic.oup.com
TT Sakai, JM Riordan, TE Booth… - Journal of Medicinal …, 1981 - ACS Publications
… Methyl 2-Acetylthiazole-4-carboxylate (5). A solution of 4 (23.2 g, 0.124 mol) in 600 mL of dichloromethane was refluxed for 3 h with 72 g of activated manganese dioxide prepared by …
Number of citations: 44 pubs.acs.org
M Bolton, J Walker - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
An acyl group attached to the 2-position of the thiazole ring is removed hydrolytically by hot mineral acid generating the related carboxylic acid which is identified as its p-nitrobenzyl …
Number of citations: 2 pubs.rsc.org
ET Farinas - 1997 - University of California, Santa Cruz
Number of citations: 0

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